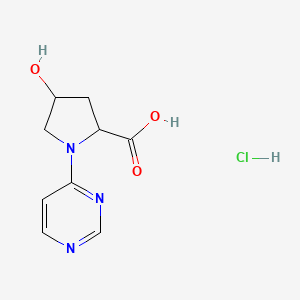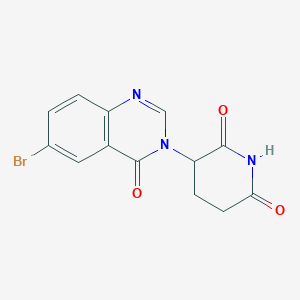![molecular formula C11H13Br B13475544 Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)
Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene: is an organic compound characterized by a bromocyclobutyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene typically involves the following steps:
Formation of the Bromocyclobutyl Intermediate: The initial step involves the bromination of cyclobutylmethanol to form 3-bromocyclobutylmethanol.
Coupling with Benzene: The bromocyclobutyl intermediate is then coupled with benzene using a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the cyclobutyl group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromocyclobutyl group can lead to the formation of cyclobutylmethylbenzene.
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NH₃, or RSH in polar solvents.
Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in acidic or basic conditions.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄ in anhydrous solvents.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclobutylmethylbenzene.
Scientific Research Applications
Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene involves its interaction with specific molecular targets. The bromocyclobutyl group can undergo nucleophilic substitution, leading to the formation of various derivatives that may interact with biological pathways. The benzene ring provides a stable aromatic system that can participate in π-π interactions with other aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.
Bromocyclobutylmethane: Lacks the benzene ring, reducing its potential for π-π interactions.
Bromobenzene: Lacks the cyclobutyl group, limiting its structural diversity.
Uniqueness
Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene is unique due to the presence of both a bromocyclobutyl group and a benzene ring, providing a combination of reactivity and stability that is not found in the similar compounds listed above.
Properties
Molecular Formula |
C11H13Br |
|---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
(3-bromocyclobutyl)methylbenzene |
InChI |
InChI=1S/C11H13Br/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
AWPFVWOGFRPUDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1Br)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


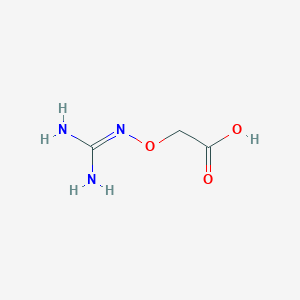
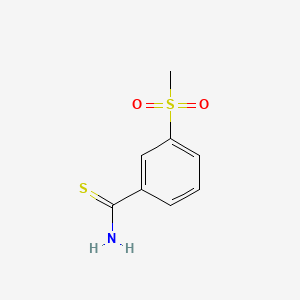
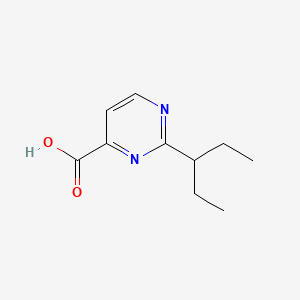
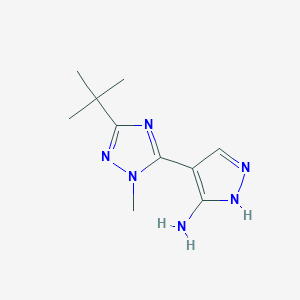
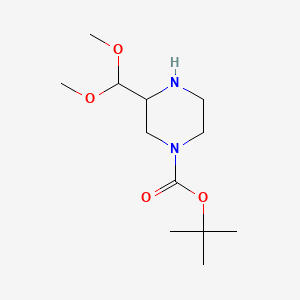
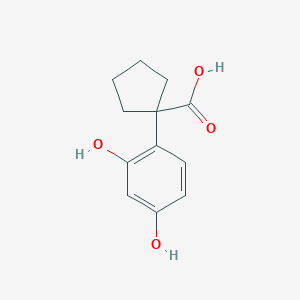
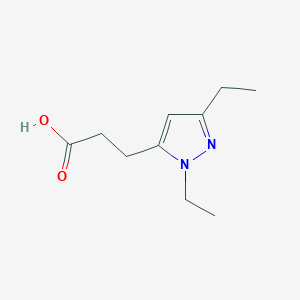
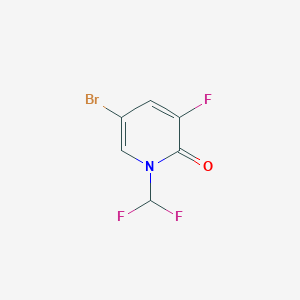
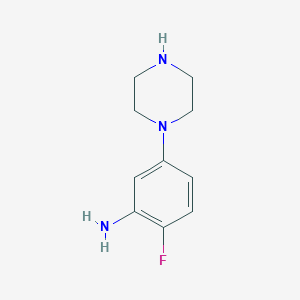
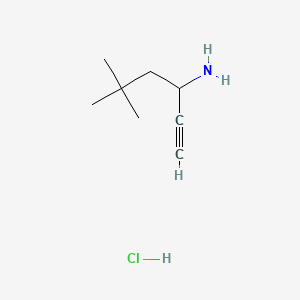
![2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13475530.png)
![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)
